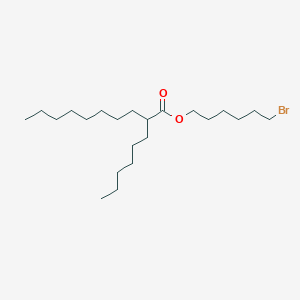

6-Bromohexyl 2-hexyldecanoate

Description

BenchChem offers high-quality 6-Bromohexyl 2-hexyldecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromohexyl 2-hexyldecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromohexyl 2-hexyldecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43BrO2/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h21H,3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWXBIOQABSQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromohexyl 2-hexyldecanoate molecular weight and formula

An In-depth Technical Guide to 6-Bromohexyl 2-hexyldecanoate

This guide provides core technical specifications for 6-Bromohexyl 2-hexyldecanoate, a lipid compound utilized in the development of lipid nanoparticles and other nanomaterials.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Properties

The fundamental molecular characteristics of 6-Bromohexyl 2-hexyldecanoate are summarized in the table below. These values are derived from theoretical calculations and have been consistently reported across various chemical suppliers.

| Property | Value | References |

| Chemical Formula | C22H43BrO2 | [1][2][3][4][5][6][7] |

| Molecular Weight | ~419.49 g/mol | [3][6] |

| Exact Mass | 418.2446 u | [3] |

| CAS Number | 2644752-91-8 | [1][2][3][4] |

Structural Information

6-Bromohexyl 2-hexyldecanoate is an ester composed of a 2-hexyldecanoic acid moiety and a 6-bromohexanol moiety. The terminal bromide atom is a key functional group that allows for further chemical modifications, making it a valuable component in the synthesis of more complex lipid structures for applications such as lipid nanoparticle formation.[2][3]

Caption: Logical relationship of the constituent parts of 6-Bromohexyl 2-hexyldecanoate.

References

- 1. 6-Bromohexyl 2-hexyldecanoate - Immunomart [immunomart.com]

- 2. 6-bromohexyl 2-hexyldecanoate, 2644752-91-8 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. 2644752-91-8 | 6-Bromohexyl 2-hexyldecanoate - Moldb [moldb.com]

- 5. 2644752-91-8 | MFCD06201889 | 6-Bromohexyl 2-Hexyldecanoate [aaronchem.com]

- 6. tebubio.com [tebubio.com]

- 7. 2644752-91-8|6-Bromohexyl 2-hexyldecanoate|BLD Pharm [bldpharm.com]

6-Bromohexyl 2-hexyldecanoate: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and handling of 6-Bromohexyl 2-hexyldecanoate, a key lipid component utilized in the development of advanced drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) for nucleic acid therapies. Understanding the physicochemical properties and degradation pathways of this molecule is critical for ensuring the integrity, reproducibility, and efficacy of novel therapeutic formulations.

Core Properties and Storage Recommendations

6-Bromohexyl 2-hexyldecanoate is a long-chain branched ester containing a terminal bromine atom, which makes it a versatile synthon for further chemical modification. Proper storage is paramount to prevent degradation and maintain its purity, which is often cited at 90% or higher for commercially available research-grade material.[1]

Table 1: Physicochemical and Storage Data for 6-Bromohexyl 2-hexyldecanoate

| Parameter | Value | Source |

| CAS Number | 2644752-91-8 | [1][2] |

| Molecular Formula | C22H43BrO2 | [1][2] |

| Molecular Weight | 419.5 g/mol | [1] |

| Recommended Storage | -20°C | [1] |

| Shipping Condition | Ambient Temperature | [1][2] |

| Common Solvents | DMSO, Dichloromethane (DCM), Dimethylformamide (DMF) | [1] |

Stability Profile and Degradation Pathways

Hydrolysis

Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[3] The reaction with pure water is typically very slow.[3]

-

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, the hydrolysis reaction is reversible. To drive the reaction to completion, an excess of water is required.[3]

-

Base-Catalyzed Hydrolysis (Saponification) : The reaction with a dilute alkali, such as sodium hydroxide, is generally irreversible and proceeds more readily than acid-catalyzed hydrolysis.[3] This process, also known as saponification, results in the formation of an alcohol and the salt of the carboxylic acid.[3][4]

The diagram below illustrates the primary hydrolytic degradation pathway for 6-Bromohexyl 2-hexyldecanoate.

Caption: Primary hydrolytic degradation pathway of 6-Bromohexyl 2-hexyldecanoate.

Other Stability Considerations

Based on its Safety Data Sheet (SDS), the following conditions should be avoided to ensure stability and safety:

-

Heat, flames, and sparks : As with many organic compounds, exposure to high temperatures and ignition sources should be avoided.[5]

-

Oxidizing agents : Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.[5]

There is no specific data available regarding the photostability of 6-Bromohexyl 2-hexyldecanoate. However, as a general laboratory practice, it is prudent to store it in a light-protected container, especially if it is to be stored for extended periods.

Experimental Protocols

Representative Synthesis of 6-Bromohexyl 2-hexyldecanoate

The synthesis of 6-Bromohexyl 2-hexyldecanoate is described in several patents, typically involving an esterification reaction between 2-hexyldecanoic acid and 6-bromo-1-hexanol. Below are two representative protocols derived from the literature.

Table 2: Example Synthesis Protocols

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | 2-Hexyldecanoic acid, 6-Bromo-1-hexanol | 2-Hexyldecanoic acid, 6-Bromo-1-hexanol |

| Reagents | DMAP, DIPEA, EDC | Potassium Carbonate, Potassium Iodide |

| Solvent | Dichloromethane (CH2Cl2) | Acetonitrile |

| Temperature | Room Temperature | 80°C |

| Reaction Time | Overnight | 48 hours |

| Workup | Concentration of the reaction mixture. | Filtration through Celite, dilution with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and solvent evaporation. |

| Source | [6] | [7] |

The workflow for a common synthesis approach is outlined below.

References

- 1. broadpharm.com [broadpharm.com]

- 2. 6-Bromohexyl 2-hexyldecanoate - Immunomart [immunomart.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023056033A1 - Lipid nanoparticle compositions for delivering circular polynucleotides - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Role of 6-Bromohexyl 2-hexyldecanoate in Lipid Nanoparticle Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has propelled lipid nanoparticles (LNPs) to the forefront of drug delivery technology. These sophisticated nanocarriers are essential for protecting the fragile mRNA payload and facilitating its delivery into target cells. The precise chemical composition of these LNPs is critical to their function, with ionizable lipids playing a pivotal role. This technical guide elucidates the function of 6-Bromohexyl 2-hexyldecanoate, a key chemical intermediate, in the context of lipid nanoparticle development. While not a direct functional component of the final LNP formulation, 6-Bromohexyl 2-hexyldecanoate is a crucial precursor in the synthesis of the widely used ionizable lipid, ALC-0315. Understanding its role is therefore fundamental to comprehending the manufacturing and function of these advanced drug delivery systems.

Core Function: A Precursor to the Ionizable Lipid ALC-0315

Contrary to being a direct excipient in lipid nanoparticle formulations, 6-Bromohexyl 2-hexyldecanoate serves as a critical starting material for the synthesis of ALC-0315.[1][2] ALC-0315 is a highly specialized ionizable cationic lipid that is a cornerstone of the LNPs used in the Pfizer-BioNTech COVID-19 vaccine.[3][4] The function of 6-Bromohexyl 2-hexyldecanoate is therefore indirect but indispensable; it provides a key structural motif necessary for the ultimate biological activity of the LNP.

The terminal bromide atom on the hexyl chain of 6-Bromohexyl 2-hexyldecanoate makes it an ideal substrate for nucleophilic substitution reactions, enabling its conjugation to an amine-containing headgroup. This chemical reactivity is harnessed in the synthesis of ALC-0315 to introduce the lipid tails to the ionizable head, a process that is fundamental to the lipid's ability to interact with and deliver mRNA.

The Indispensable Role of ALC-0315 in Lipid Nanoparticles

The ionizable lipid ALC-0315, synthesized from 6-Bromohexyl 2-hexyldecanoate, performs several critical functions within the lipid nanoparticle, which are essential for the successful delivery of mRNA:

-

mRNA Encapsulation: At a low pH during the LNP formulation process, the tertiary amine of ALC-0315 becomes protonated, resulting in a positive charge.[3] This positive charge allows for the electrostatic complexation and efficient encapsulation of the negatively charged mRNA backbone.[5]

-

Maintaining Neutrality at Physiological pH: In the bloodstream, at physiological pH (around 7.4), ALC-0315 is largely deprotonated and remains neutral. This neutrality is crucial for reducing toxicity and minimizing non-specific interactions with biological components, thereby enhancing the stability and circulation time of the LNP.

-

Facilitating Endosomal Escape: Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment again protonates ALC-0315, leading to a net positive charge on the lipid.[6] This charge can disrupt the endosomal membrane, potentially through interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm.[1] This process of endosomal escape is a major bottleneck in nucleic acid delivery, and the pH-sensitive nature of ALC-0315 is key to overcoming it.

Experimental Protocols

Synthesis of ALC-0315 from 6-Bromohexyl 2-hexyldecanoate

The following is a representative protocol for the synthesis of ALC-0315, highlighting the role of 6-Bromohexyl 2-hexyldecanoate. Several synthetic routes have been described in the literature.[1][7]

Materials:

-

6-Bromohexyl 2-hexyldecanoate

-

4-aminobutanol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

In a round-bottom flask, dissolve 6-Bromohexyl 2-hexyldecanoate and 4-aminobutanol in dry DMF.

-

Add potassium carbonate to the mixture. The molar ratio of the reactants is crucial and should be optimized.

-

Stir the reaction mixture at room temperature for an extended period (e.g., three days), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves filtration to remove inorganic salts and evaporation of the solvent.

-

The crude product is then purified by silica gel column chromatography using a gradient of solvents (e.g., a methanol (B129727) gradient in chloroform) to isolate the pure ALC-0315.[1]

Data Presentation

Table 1: Representative Reaction Yields for ALC-0315 Synthesis

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

| 6-bromohexyl 2-hexyldecanoate | 4-aminobutanol | ALC-0315 | 62% | [1] |

| 2-hexyldecanoic acid | 1,6-dibromohexane | 6-bromohexyl 2-hexyldecanoate | 85% | [1] |

Visualizations

Caption: Synthesis of ALC-0315 from 6-Bromohexyl 2-hexyldecanoate.

Caption: Functional mechanism of ALC-0315 within a lipid nanoparticle.

Conclusion

References

- 1. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. ALC-0315 - Wikipedia [en.wikipedia.org]

- 4. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crodapharma.com [crodapharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

6-Bromohexyl 2-hexyldecanoate: A Key Precursor in the Synthesis of Advanced Lipid Nanoparticles for Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexyl 2-hexyldecanoate has emerged as a critical lipid precursor in the development of sophisticated lipid nanoparticles (LNPs), most notably for the encapsulation and delivery of nucleic acid-based therapeutics such as mRNA. Its unique bifunctional structure, featuring a terminal bromine atom and a branched lipid tail, makes it an ideal starting material for the synthesis of ionizable lipids. These ionizable lipids are fundamental components of LNPs, facilitating high encapsulation efficiency of genetic material and enabling its effective release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of 6-Bromohexyl 2-hexyldecanoate, focusing on its role as a precursor in the synthesis of the clinically significant ionizable lipid, ALC-0315. Detailed experimental protocols, quantitative data on the physicochemical properties of resulting LNPs, and a discussion of the cellular mechanisms of action are presented to support researchers and professionals in the field of drug delivery.

Introduction

The advent of mRNA-based vaccines and therapeutics has highlighted the critical role of advanced drug delivery systems. Lipid nanoparticles (LNPs) have become the leading platform for the systemic delivery of nucleic acids, protecting the fragile cargo from degradation and facilitating its uptake by target cells. The composition of these LNPs is meticulously designed, with each lipid component playing a specific role. Among these, the ionizable lipid is arguably the most crucial, as it governs both the encapsulation of the nucleic acid payload and its subsequent escape from the endosome into the cytoplasm.

6-Bromohexyl 2-hexyldecanoate is a key building block in the synthesis of a class of ionizable lipids that have demonstrated exceptional performance in clinical applications. Its terminal bromide provides a reactive site for the attachment of a polar headgroup, while the 2-hexyldecanoate tail contributes to the overall lipophilicity and structural integrity of the resulting LNP. This guide will delve into the technical details of utilizing 6-Bromohexyl 2-hexyldecanoate as a precursor, with a primary focus on the synthesis of ALC-0315, a well-known ionizable lipid used in an approved COVID-19 mRNA vaccine.

Physicochemical Properties of 6-Bromohexyl 2-hexyldecanoate

A thorough understanding of the physical and chemical characteristics of 6-Bromohexyl 2-hexyldecanoate is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 2644752-91-8 | [1] |

| Molecular Formula | C22H43BrO2 | [1] |

| Molecular Weight | 419.49 g/mol | [1] |

| Appearance | Not specified, likely an oil | |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) | [2] |

| Storage | Recommended storage at -20°C | [2] |

Synthesis of Ionizable Lipids: The Case of ALC-0315

6-Bromohexyl 2-hexyldecanoate is a pivotal intermediate in a straightforward and efficient two-step synthesis of the ionizable lipid ALC-0315. This process is highly relevant for researchers looking to develop and screen novel ionizable lipids for drug delivery applications.

Synthetic Workflow

The overall synthesis can be visualized as a two-stage process: first, the formation of the bromo-ester intermediate, 6-Bromohexyl 2-hexyldecanoate, followed by its reaction with an amine to introduce the ionizable headgroup.

References

The Pivotal Role of 6-Bromohexyl 2-Hexyldecanoate in an Economical Synthesis of ALC-0315

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ionizable lipid ALC-0315, a critical component in lipid nanoparticle (LNP)-based mRNA vaccines, has a synthesis pathway that has evolved to prioritize efficiency, scalability, and economic viability. A key advancement in this endeavor is a two-step synthetic route that proceeds through the intermediate, 6-Bromohexyl 2-hexyldecanoate. This approach circumvents some of the drawbacks of earlier methods, such as the use of expensive reagents and complex purification procedures.

This technical guide delineates the synthesis of ALC-0315 via 6-Bromohexyl 2-hexyldecanoate, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Comparative Synthesis Data

The selection of a synthetic route is often guided by factors such as yield, purity, and cost-effectiveness. The two-step synthesis involving 6-Bromohexyl 2-hexyldecanoate offers a compelling alternative to other reported methods.

| Step | Reactants | Reagents/Solvent | Reaction Time | Yield |

| 1. Synthesis of 6-Bromohexyl 2-hexyldecanoate | 2-Hexyldecanoic acid, 1,6-Dibromohexane (B150918) (4-fold excess) | K₂CO₃ (potash), DMF | 3 days at room temp. | 85% |

| 2. Synthesis of ALC-0315 | 6-Bromohexyl 2-hexyldecanoate (10% excess), 4-Aminobutanol | K₂CO₃ (potash), DMF | 72 hours at room temp. | 62% (up to 80% with recycling of monoalkylation product) |

Experimental Protocols

The following are detailed methodologies for the synthesis of ALC-0315, proceeding through the 6-Bromohexyl 2-hexyldecanoate intermediate.

Step 1: Synthesis of 6-Bromohexyl 2-hexyldecanoate

This initial step involves the esterification of 2-hexyldecanoic acid with a significant excess of 1,6-dibromohexane to favor the formation of the mono-substituted product.

Materials:

-

2-Hexyldecanoic acid

-

1,6-Dibromohexane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask, dissolve 2-hexyldecanoic acid in anhydrous DMF.

-

Add a four-fold molar excess of 1,6-dibromohexane to the solution.

-

Add anhydrous potassium carbonate (potash) to the mixture to act as a base.

-

Stir the reaction mixture at room temperature for three days.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with ethyl acetate.

-

The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 6-Bromohexyl 2-hexyldecanoate as a colorless, transparent liquid[1][2]. The excess 1,6-dibromohexane can be recovered during purification[1].

Step 2: Synthesis of ALC-0315

The second and final step is the dialkylation of 4-aminobutanol with the synthesized 6-Bromohexyl 2-hexyldecanoate.

Materials:

-

6-Bromohexyl 2-hexyldecanoate

-

4-Aminobutanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask, combine 6-Bromohexyl 2-hexyldecanoate and 4-aminobutanol in anhydrous DMF. A 10% molar excess of 6-Bromohexyl 2-hexyldecanoate is used relative to the stoichiometry for the dialkylation of the amine[1].

-

Add anhydrous potassium carbonate to the mixture.

-

Stir the reaction mixture at room temperature for 72 hours[2].

-

The reaction is monitored for the disappearance of the starting materials.

-

The work-up procedure is similar to Step 1, involving extraction with an organic solvent and washing with water.

-

The crude product is purified by column chromatography on silica gel. A mixture of the desired dialkylation product (ALC-0315) and a monoalkylation byproduct is typically obtained[1].

-

The pure ALC-0315 is isolated. The fraction containing the monoalkylation product can be recycled in subsequent batches to improve the overall yield[1].

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of ALC-0315 from 2-hexyldecanoic acid, highlighting the role of the 6-Bromohexyl 2-hexyldecanoate intermediate.

Caption: Two-step synthesis of ALC-0315 via 6-Bromohexyl 2-hexyldecanoate.

Logical Workflow for the Synthesis Process

The workflow for producing ALC-0315 using this method involves a series of sequential steps, from initial reaction to final purification.

Caption: Experimental workflow for the synthesis of ALC-0315.

This streamlined synthesis of ALC-0315, which leverages 6-Bromohexyl 2-hexyldecanoate as a key intermediate, represents a significant improvement in terms of economic feasibility and simplicity. The use of readily available and less hazardous reagents like potassium carbonate instead of carbodiimide (B86325) derivatives further enhances the attractiveness of this route for large-scale production[1]. This makes the synthesis more accessible and sustainable for the development and manufacturing of mRNA-based therapeutics.

References

The Pivotal Role of the Linker in Ionizable Lipids for mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in lipid nanoparticle (LNP) delivery systems. At the heart of these LNPs are ionizable lipids, synthetic molecules meticulously designed to encapsulate and deliver their mRNA payload into target cells. An ionizable lipid is typically composed of three key domains: a hydrophilic headgroup, one or more hydrophobic tails, and a linker that connects the head and tails. While the headgroup and tails have been the subject of extensive research, the linker region is increasingly recognized as a critical determinant of the overall efficacy, safety, and biodistribution of LNP-based therapies.

This technical guide provides an in-depth exploration of the linker domain in ionizable lipids. While the specific term "bromohexyl linker" did not yield dedicated scientific literature, this guide will delve into the broader and well-established principles of linker chemistry. We will examine how different linker moieties influence the physicochemical properties of ionizable lipids and, consequently, the performance of LNP formulations. This document will summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of critical pathways and workflows to offer a comprehensive resource for researchers in the field.

The Structure and Function of the Linker in Ionizable Lipids

The linker in an ionizable lipid is more than just a simple spacer; its chemical nature profoundly impacts the lipid's properties and its function in the LNP system. The linker can influence the pKa of the ionizable lipid, its biodegradability, the stability of the LNP formulation, and the efficiency of endosomal escape.

Key Functions Influenced by the Linker:

-

pKa Modulation: The chemical structure of the linker can influence the electronic environment of the ionizable headgroup, thereby modulating the lipid's pKa. An optimal pKa (typically between 6.2 and 6.5) is crucial for efficient mRNA encapsulation at low pH and for facilitating endosomal escape in the acidic environment of the endosome.[1]

-

Biodegradability and Safety: Incorporating biodegradable linkers, such as esters, can lead to the breakdown of the ionizable lipid into smaller, more easily cleared components within the body.[2][3] This can reduce the potential for lipid accumulation and associated toxicity, a critical consideration for therapies requiring repeated dosing.

-

LNP Stability: The chemical stability of the linker itself is vital for the shelf-life of the LNP formulation. Linkers that are susceptible to hydrolysis, such as some esters, may compromise the integrity of the ionizable lipid over time.[4]

-

Endosomal Escape: The linker can influence the overall shape and fusogenicity of the ionizable lipid, which are key factors in its ability to disrupt the endosomal membrane and release the mRNA payload into the cytoplasm.

Common Linker Chemistries and Their Impact

A variety of chemical moieties have been explored as linkers in ionizable lipids, each imparting distinct characteristics to the molecule. The choice of linker is a critical aspect of rational lipid design for specific therapeutic applications.

Biodegradable Linkers

Biodegradable linkers are designed to be cleaved by endogenous enzymes or under specific physiological conditions, enhancing the safety profile of the LNP.

-

Ester Linkers: These are among the most common biodegradable linkers due to their susceptibility to hydrolysis by esterases present in the body.[4] While promoting biodegradability, the stability of ester-containing lipids in formulation can be a concern.

-

Carbonate Linkers: Similar to esters, carbonates can be designed to be biodegradable.

-

Amide and Urea (B33335) Linkers: These linkers generally exhibit greater chemical stability compared to esters.[4] Studies have shown that the inclusion of amide and urea groups can modulate the pKa of LNPs and improve their tropism towards specific organs, such as the lungs.[4][5][6]

Non-Biodegradable Linkers

In some applications, a stable, non-biodegradable linker may be preferred. These typically consist of chemically robust bonds that resist enzymatic cleavage.

-

Ether Linkers: Ether bonds are generally more stable to hydrolysis than ester bonds, providing greater chemical stability to the ionizable lipid.

-

Thioether Linkers: Similar to ethers, thioethers offer chemical stability.

Quantitative Data on Ionizable Lipids with Different Linkers

The following tables summarize key quantitative data from studies investigating the impact of different linker chemistries on the physicochemical properties and in vivo performance of LNPs.

Table 1: Physicochemical Properties of LNPs with Varied Ionizable Lipid Linkers

| Ionizable Lipid (Linker Type) | LNP Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Apparent pKa | Reference |

| Lipid with Ester Linker | 80 - 120 | < 0.2 | > 90% | 6.2 - 6.7 | [4] |

| Lipid with Amide Linker | 90 - 150 | < 0.2 | > 90% | ~7.0 | [4][5] |

| Lipid with Urea Linker | 100 - 160 | < 0.2 | > 90% | > 7.0 | [4][5] |

| Lipid with Carbonate Linker | 85 - 130 | < 0.2 | > 90% | 6.3 - 6.8 | [4] |

Table 2: In Vivo Performance of LNPs with Different Ionizable Lipid Linkers

| Ionizable Lipid (Linker Type) | Primary Organ of Transfection | Relative Transfection Efficiency | Notes | Reference |

| Lipid with Ester Linker | Liver | High | Standard for hepatic delivery. | [4] |

| Lipid with Amide Linker | Lungs | Moderate to High | Increased lung tropism observed. | [4][5] |

| Lipid with Urea Linker | Lungs | High | Enhanced specificity for lung transfection. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, formulation, and evaluation of ionizable lipids and their corresponding LNPs.

Synthesis of Ionizable Lipids

The synthesis of ionizable lipids is a multi-step process that typically involves the reaction of a hydrophilic headgroup with a hydrophobic tail via a linker-forming reaction.

General Synthetic Scheme for an Ionizable Lipid with an Ester Linker:

-

Amine Protection: If the headgroup contains a reactive amine, it is first protected using a suitable protecting group (e.g., Boc anhydride).

-

Esterification: The protected headgroup containing a hydroxyl group is reacted with a fatty acid chloride or an activated fatty acid in the presence of a coupling agent (e.g., DCC/DMAP) to form the ester linker and attach the hydrophobic tails.

-

Deprotection: The protecting group on the amine headgroup is removed under acidic conditions (e.g., TFA in DCM) to yield the final ionizable lipid.

Note: The specific reagents and reaction conditions will vary depending on the desired structure of the ionizable lipid.

Formulation of Lipid Nanoparticles

Microfluidic mixing is a widely used method for the reproducible formulation of LNPs.[7][8][9]

Protocol for LNP Formulation via Microfluidic Mixing:

-

Preparation of Lipid Solution: The ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[10]

-

Preparation of mRNA Solution: The mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 3.0).[11]

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 1:3 organic to aqueous).[11] The rapid mixing induces the self-assembly of the LNPs, encapsulating the mRNA.

-

Purification: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.[11]

Characterization and Evaluation of LNPs

Physicochemical Characterization:

-

Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Determined using Laser Doppler Velocimetry to assess the surface charge of the LNPs.

-

mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent.[12]

-

pKa Determination: Typically measured using a TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) fluorescence assay.[5]

In Vitro Evaluation:

-

Cell Culture and Transfection: Target cells (e.g., HeLa, HepG2) are cultured and incubated with the LNP-mRNA formulations.[7]

-

Protein Expression Analysis: The expression of the protein encoded by the delivered mRNA is quantified using methods such as luciferase assays, western blotting, or flow cytometry.[7]

In Vivo Evaluation:

-

Animal Models: LNP-mRNA formulations are administered to animal models (e.g., mice) via the desired route (e.g., intravenous, intramuscular).[7]

-

Biodistribution and Protein Expression: The distribution of the LNPs and the expression of the reporter protein (e.g., luciferase) in various organs are assessed using in vivo imaging systems (IVIS) or by quantifying protein levels in tissue homogenates.[7]

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can help illustrate the complex biological pathways and experimental workflows involved in LNP-mediated mRNA delivery.

LNP-Mediated mRNA Delivery and Endosomal Escape Pathway

Caption: LNP uptake via endocytosis and subsequent endosomal escape, a critical step influenced by the ionizable lipid's linker chemistry.

Experimental Workflow for LNP Formulation and Evaluation

Caption: A streamlined workflow for the formulation, characterization, and evaluation of LNP-mRNA therapeutics.

Conclusion

The linker domain of ionizable lipids is a critical component that significantly influences the overall performance of LNP-based mRNA delivery systems. Through rational design and the selection of appropriate linker chemistries, researchers can fine-tune the physicochemical properties of ionizable lipids to enhance LNP stability, modulate pKa for efficient endosomal escape, and achieve targeted delivery to specific tissues. While the concept of a "bromohexyl linker" is not prevalent in the current scientific literature, the principles of linker chemistry discussed in this guide provide a robust framework for understanding and optimizing this pivotal element of ionizable lipid design. As the field of mRNA therapeutics continues to advance, a deeper understanding of the structure-activity relationships of ionizable lipid linkers will be paramount in developing the next generation of safe and effective nanomedicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Wi… [ouci.dntb.gov.ua]

- 4. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cris.iucc.ac.il [cris.iucc.ac.il]

- 7. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 9. Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploratory Studies on 6-Bromohexyl 2-hexyldecanoate as a Key Building Block for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 6-Bromohexyl 2-hexyldecanoate, a critical lipid intermediate in the synthesis of next-generation drug delivery vehicles, particularly ionizable lipids for mRNA vaccines. This document details the synthesis, purification, and characterization of 6-Bromohexyl 2-hexyldecanoate, presenting key quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, this guide visualizes the synthetic pathway of this compound into the clinically significant ionizable lipid, ALC-0315, through a detailed workflow diagram. The information compiled herein serves as a vital resource for researchers and professionals engaged in the development of advanced lipid nanoparticle-based therapeutics.

Introduction

The advent of mRNA-based vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for the safe and effective delivery of nucleic acid payloads[1][2][3]. The composition of these LNPs is critical to their function, with ionizable lipids playing a pivotal role in encapsulating the mRNA and facilitating its endosomal escape into the cytoplasm. 6-Bromohexyl 2-hexyldecanoate has been identified as a key precursor in the synthesis of ALC-0315, an ionizable lipid utilized in the Pfizer-BioNTech COVID-19 vaccine[4]. The unique branched structure of the 2-hexyldecanoate tail combined with the reactive bromohexyl group makes this molecule a versatile synthon for the construction of a variety of functional lipids for drug delivery applications[5][6].

This guide focuses on the foundational aspects of 6-Bromohexyl 2-hexyldecanoate, providing a detailed exploration of its synthesis and characterization, thereby enabling researchers to leverage this important building block in their own discovery and development efforts.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Bromohexyl 2-hexyldecanoate is essential for its application in the synthesis of more complex lipid molecules. The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties of 6-Bromohexyl 2-hexyldecanoate

| Property | Value | Reference |

| CAS Number | 264472-55-4 | [5][6] |

| Molecular Formula | C₂₂H₄₃BrO₂ | [5][6] |

| Molecular Weight | 419.49 g/mol | [6] |

| Appearance | Colorless to pale yellow oil | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DCM, and DMF. | [5] |

Table 2: Spectroscopic Data for 6-Bromohexyl 2-hexyldecanoate

| Spectroscopic Method | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.07 (t, J = 6.7 Hz, 2H), 3.41 (t, J = 6.8 Hz, 2H), 2.29 (m, 1H), 1.88 (p, J = 6.8 Hz, 2H), 1.63 (m, 4H), 1.45 (m, 4H), 1.27 (m, 20H), 0.88 (t, J = 6.8 Hz, 6H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | Data not explicitly found in search results, but predicted shifts would include signals for the carbonyl carbon (~174 ppm), the ester methylene (B1212753) (~64 ppm), the brominated methylene (~34 ppm), and a series of aliphatic carbons (22-32 ppm). | N/A |

| Mass Spectrometry (MS) | Exact mass and fragmentation pattern not explicitly found in search results. Expected m/z for [M+H]⁺ would be ~420.25. | N/A |

| Infrared (IR) Spectroscopy | Data not explicitly found in search results. Expected characteristic peaks would include a strong C=O stretch (~1740 cm⁻¹) and C-O stretch (~1170 cm⁻¹). | N/A |

Synthesis of 6-Bromohexyl 2-hexyldecanoate

Two primary synthetic routes for 6-Bromohexyl 2-hexyldecanoate have been reported, both of which are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and purification strategy.

Route 1: Esterification of 6-bromo-1-hexanol (B126649) with 2-hexyldecanoic acid

This method involves a direct esterification reaction between 6-bromo-1-hexanol and 2-hexyldecanoic acid, typically catalyzed by an acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 6-bromo-1-hexanol (1.0 eq), 2-hexyldecanoic acid (1.1 eq), and a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.02 eq).

-

Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield 6-Bromohexyl 2-hexyldecanoate as a colorless oil.

Table 3: Quantitative Data for Synthesis Route 1

| Parameter | Value | Reference |

| Typical Yield | 70-85% | Estimated from similar reactions |

| Purity | >95% (after chromatography) | General laboratory practice |

Route 2: Alkylation of 2-hexyldecanoic acid with 1,6-dibromohexane (B150918)

This alternative route utilizes an excess of 1,6-dibromohexane to favor the mono-alkylation product.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-hexyldecanoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 eq), to the solution.

-

Add a significant excess of 1,6-dibromohexane (3-4 eq) to the reaction mixture.

-

Stir the reaction at room temperature for an extended period (e.g., 24-48 hours) or with gentle heating to drive the reaction to completion.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the inorganic salts and remove the excess 1,6-dibromohexane and DMF under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography on silica gel to isolate 6-Bromohexyl 2-hexyldecanoate.

Table 4: Quantitative Data for Synthesis Route 2

| Parameter | Value | Reference |

| Typical Yield | ~85% | [4] |

| Purity | >95% (after chromatography) | General laboratory practice |

Application in the Synthesis of the Ionizable Lipid ALC-0315

The primary application of 6-Bromohexyl 2-hexyldecanoate is as a key intermediate in the synthesis of the ionizable lipid ALC-0315. The terminal bromide of 6-Bromohexyl 2-hexyldecanoate allows for the dialkylation of a primary amine, in this case, 4-aminobutan-1-ol, to form the tertiary amine core of ALC-0315.

Experimental Protocol for ALC-0315 Synthesis:

-

In a reaction vessel, combine 4-aminobutan-1-ol (1.0 eq) with a suitable base such as potassium carbonate or sodium carbonate in a polar aprotic solvent like DMF or acetonitrile.

-

Add 6-Bromohexyl 2-hexyldecanoate (2.2-2.3 eq) to the mixture.

-

The reaction is typically heated to facilitate the dialkylation.

-

After the reaction is complete, as monitored by TLC or LC-MS, the mixture is worked up by partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

The crude ALC-0315 is then purified by column chromatography to yield the final product.

Workflow and Pathway Visualizations

To clearly illustrate the synthetic logic, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Workflow for 6-Bromohexyl 2-hexyldecanoate

References

- 1. Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Nanoparticles─From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 6-bromohexyl 2-hexyldecanoate, 2644752-91-8 | BroadPharm [broadpharm.com]

- 6. medkoo.com [medkoo.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Synthesis Protocol for 6-Bromohexyl 2-hexyldecanoate: An Essential Intermediate for Lipid Nanoparticle Synthesis

Abstract

This application note provides a detailed protocol for the synthesis, purification, and characterization of 6-Bromohexyl 2-hexyldecanoate, a key intermediate in the production of ionizable lipids for drug delivery applications, such as lipid nanoparticles (LNPs) for mRNA vaccines. The described method involves the alkylation of 2-hexyldecanoic acid with an excess of 1,6-dibromohexane (B150918). This document is intended for researchers and professionals in drug development and organic synthesis.

Introduction

6-Bromohexyl 2-hexyldecanoate is a crucial building block in the synthesis of cationic lipids, most notably ALC-0315, a component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2] Its bifunctional nature, possessing a terminal bromide for further reaction and a lipid tail, makes it an important synthon for the construction of complex lipid architectures used in advanced drug delivery systems.[1][3] This protocol details a robust and high-yielding synthesis of this important intermediate.

Reaction Scheme

The synthesis of 6-Bromohexyl 2-hexyldecanoate is achieved through the alkylation of 2-hexyldecanoic acid with a four-fold excess of 1,6-dibromohexane in the presence of a base.

Caption: Reaction scheme for the synthesis of 6-Bromohexyl 2-hexyldecanoate.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Hexyldecanoic acid | ≥98% | Commercially Available |

| 1,6-Dibromohexane | ≥97% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Deionized Water | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | ||

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexyldecanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq) followed by a four-fold excess of 1,6-dibromohexane (4.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 3 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

The excess 1,6-dibromohexane can be recovered during purification.

-

The purified 6-Bromohexyl 2-hexyldecanoate is obtained as a colorless oil (reported yield of 85%).

-

Characterization Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₄₃BrO₂ |

| Molecular Weight | 419.49 g/mol [4] |

| CAS Number | 2644752-91-8[4] |

| Appearance | Colorless oil |

| Purity | >90%[4] |

| Storage | Store at -20°C for long-term stability.[3] |

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.15 (t, J = 6.7 Hz, 2H), 3.47 (t, J = 6.8 Hz, 2H), 2.42–2.35 (br. m, 1H), 1.91 (quint, J = 7.0 Hz, 2H), 1.71 (quint, J = 7.0 Hz, 2H), 1.69–1.61 (m, 2H), 1.58–1.43 (m, 6H), 1.40–1.27 (br. m, 20H) and 0.95 (two overlapping t, J = 7.2, 6H).

Workflow Diagram

Caption: Overall workflow for the synthesis and purification of 6-Bromohexyl 2-hexyldecanoate.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Bromohexyl 2-hexyldecanoate. The procedure is straightforward and high-yielding, making it suitable for laboratory-scale production. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, which is a vital component for the advancement of lipid-based drug delivery systems.

References

Application Note: A Detailed Protocol for the Synthesis of the Ionizable Lipid ALC-0315

Audience: Researchers, scientists, and drug development professionals.

Introduction: ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a critical ionizable amino lipid component in lipid nanoparticle (LNP) formulations for mRNA vaccines, including the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its primary functions are to ensure the efficient assembly of the vaccine, protect the mRNA payload from degradation, and facilitate its release into the cytoplasm.[1][2] This document provides a detailed protocol for the synthesis of ALC-0315 through the dialkylation of 4-aminobutanol with 6-bromohexyl 2-hexyldecanoate.

Experimental Protocol

This protocol details the synthesis of ALC-0315 via the condensation reaction between 6-bromohexyl 2-hexyldecanoate and 4-aminobutanol.[1]

Materials:

-

6-Bromohexyl 2-hexyldecanoate

-

4-Aminobutanol (4-Butanolamine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Sodium Sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform, Methanol)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

In a 50-mL round-bottom flask, combine 3 g (7.15 mmol) of 6-bromohexyl 2-hexyldecanoate, 0.286 g (3.21 mmol) of 4-aminobutanol, and 1 g of anhydrous potassium carbonate.[3]

-

Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.[3]

-

Stir the reaction mixture at room temperature for 72 hours.[3]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:triethylamine (95:5:0.1). The Rf value for the final product (ALC-0315) is approximately 0.35, while the mono-alkylation intermediate has an Rf of about 0.1.[3]

-

Upon completion of the reaction, add 200 mL of water to the reaction mixture and stir thoroughly.[3]

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[3]

-

Combine the organic extracts and wash them with water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then filter.[3]

-

Remove the solvent from the filtrate using a rotary evaporator.[3]

-

Purify the resulting residue by silica gel column chromatography using a chloroform-methanol (97:3) solvent system to isolate the pure ALC-0315.[3]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of ALC-0315 from 6-bromohexyl 2-hexyldecanoate.

| Parameter | Value | Reference |

| Starting Material 1 | 6-Bromohexyl 2-hexyldecanoate (7.15 mmol) | [3] |

| Starting Material 2 | 4-Aminobutanol (3.21 mmol) | [3] |

| Reaction Time | 72 hours | [3] |

| Purification Method | Silica Gel Column Chromatography | [1][3] |

| Eluent System | Chloroform:Methanol (97:3) | [3] |

| Yield of Pure ALC-0315 | 62% (1.54 g) | [1][3] |

| Purity (Typical) | >99% | [4] |

| Characterization | ¹H NMR | [1][3] |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of ALC-0315.

Caption: Workflow for the synthesis of ALC-0315.

References

- 1. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]

- 2. What is ALC-0315? | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]

Application Notes and Protocols for Lipid Nanoparticle Formulation Utilizing 6-Bromohexyl 2-hexyldecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA.[1][2] Their success lies in their ability to protect the cargo from degradation, facilitate cellular uptake, and promote endosomal escape into the cytoplasm.[3][4][5] The physicochemical properties of LNPs, including particle size, surface charge, and encapsulation efficiency, are critically dependent on their lipid composition and the manufacturing process.[6][7]

This document provides a detailed, step-by-step protocol for the formulation of LNPs and their subsequent surface modification using 6-Bromohexyl 2-hexyldecanoate. The terminal bromide on this lipid provides a reactive handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via nucleophilic substitution or click chemistry, enabling the development of tailored drug delivery systems.[8][9]

This protocol outlines a two-stage process:

-

Formation of a core LNP encapsulating a model cargo (e.g., a nucleic acid). This is achieved using a microfluidic mixing technique, which offers excellent control over particle size and polydispersity.[6][10]

-

Post-formulation surface modification of the LNPs with 6-Bromohexyl 2-hexyldecanoate. This step introduces a bromo-functionalized surface for subsequent conjugation reactions.

Materials and Equipment

Lipids and Reagents

| Component | Recommended Supplier | Purpose |

| Ionizable Lipid (e.g., DLin-MC3-DMA) | Various | Nucleic acid encapsulation and endosomal escape |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Various | Helper lipid for structural integrity |

| Cholesterol | Various | Stabilizes the nanoparticle structure |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Various | Stabilizes LNPs and prevents aggregation |

| 6-Bromohexyl 2-hexyldecanoate | MedKoo Biosciences | Surface modification agent |

| Nucleic Acid Cargo (e.g., mRNA, siRNA) | User-defined | Therapeutic or reporter payload |

| Ethanol (B145695) (200 proof, anhydrous) | Sigma-Aldrich | Organic solvent for lipids |

| Citrate (B86180) Buffer (50 mM, pH 4.0) | In-house preparation | Aqueous buffer for nucleic acids |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for dialysis and final formulation |

Equipment

| Equipment | Recommended Model/Supplier | Purpose |

| Microfluidic Mixing System | NanoAssemblr® Ignite™ (Precision NanoSystems) | LNP formulation |

| Syringe Pumps | Harvard Apparatus | Precise fluid delivery |

| Gastight Glass Syringes | Hamilton | For lipid and aqueous solutions |

| Tangential Flow Filtration (TFF) System | MilliporeSigma | LNP purification and buffer exchange |

| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical Zetasizer | Particle size and polydispersity analysis |

| Cryo-Transmission Electron Microscope (Cryo-TEM) | Thermo Fisher Scientific | Visualization of LNP morphology |

| Ribogreen Assay Kit | Thermo Fisher Scientific | Quantification of nucleic acid encapsulation |

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the formation of core LNPs encapsulating a nucleic acid payload.

1. Stock Solution Preparation:

- Lipid Stock Solution (in Ethanol):

- Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol. Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.[11]

- From the individual stocks, prepare a mixed lipid stock solution with the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG 2000).[1][12]

- Nucleic Acid Stock Solution (in Aqueous Buffer):

- Dissolve the nucleic acid cargo in a 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL). The acidic pH ensures the ionizable lipid becomes protonated, facilitating complexation with the negatively charged nucleic acid.[13]

2. Microfluidic Mixing:

- Set up the microfluidic mixing system according to the manufacturer's instructions. Prime the system with ethanol and the aqueous buffer.

- Load the lipid stock solution and the nucleic acid stock solution into separate syringes.

- Set the desired flow parameters. These parameters are critical for controlling LNP size and require optimization.[6][7][14]

- Total Flow Rate (TFR): A typical starting point is 12 mL/min. Increasing the TFR generally leads to smaller particle sizes.[15]

- Flow Rate Ratio (FRR): A common starting FRR is 3:1 (Aqueous:Ethanol). Higher FRRs can also result in smaller LNPs.[15]

- Initiate the mixing process. The rapid mixing of the organic and aqueous phases causes nanoprecipitation, leading to the self-assembly of LNPs and encapsulation of the nucleic acid.

3. Dilution and Neutralization:

- Collect the LNP solution from the microfluidic device outlet.

- Immediately dilute the collected solution with PBS (pH 7.4) at a 1:1 ratio to raise the pH and stabilize the newly formed nanoparticles.

4. Purification and Concentration:

- To remove ethanol and unencapsulated nucleic acid, purify and concentrate the LNP formulation using a TFF system with a 100 kDa molecular weight cut-off (MWCO) membrane.

- Perform diafiltration against PBS (pH 7.4) until the ethanol concentration is below 1%.

- Concentrate the LNP solution to the desired final concentration.

5. Sterile Filtration:

- Filter the final LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.

Protocol 2: Surface Modification with 6-Bromohexyl 2-hexyldecanoate

This protocol describes the incorporation of 6-Bromohexyl 2-hexyldecanoate onto the surface of pre-formed LNPs. This is a post-formulation insertion method.

1. Preparation of 6-Bromohexyl 2-hexyldecanoate Solution:

- Prepare a stock solution of 6-Bromohexyl 2-hexyldecanoate in ethanol. The concentration will need to be optimized, but a starting point of 1-5 mg/mL is recommended.

2. Incubation for Lipid Insertion:

- Gently mix the purified core LNP solution with the 6-Bromohexyl 2-hexyldecanoate solution. The molar ratio of the added bromo-lipid to the total lipid in the LNPs should be optimized, starting with a range of 1-10 mol%.

- Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 37-40°C) for 30-60 minutes with gentle stirring. This facilitates the insertion of the bromo-lipid into the outer leaflet of the LNP.

3. Removal of Uninserted Lipid:

- After incubation, remove the uninserted 6-Bromohexyl 2-hexyldecanoate by performing another round of diafiltration using a TFF system against PBS (pH 7.4).

4. Final Characterization:

- Characterize the surface-modified LNPs for size, PDI, and zeta potential as described in the characterization section.

- The presence of the bromo-group on the surface can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) or by proceeding with a subsequent conjugation reaction with a fluorescently labeled thiol or amine and measuring the fluorescence of the purified LNPs.

Characterization and Data Presentation

Thorough characterization is essential to ensure the quality and reproducibility of the LNP formulation.

| Parameter | Method | Expected Range/Value | Experimental Results |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 150 nm | (User to complete) |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | (User to complete) |

| Zeta Potential | DLS with Electrophoretic Mobility | -10 to +10 mV (at pH 7.4) | (User to complete) |

| Nucleic Acid Encapsulation Efficiency | RiboGreen Assay | > 90% | (User to complete) |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, electron-dense core | (User to complete) |

| Lipid Molar Ratios in Final Formulation | HPLC with Charged Aerosol Detector (CAD) | Close to initial 50:10:38.5:1.5 | (User to complete) |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for LNP formulation and surface functionalization.

Signaling Pathway: LNP-Mediated Nucleic Acid Delivery

This diagram illustrates the proposed mechanism of cellular uptake and endosomal escape for LNPs, which is crucial for the delivery of nucleic acid cargo to the cytoplasm.

Caption: LNP cellular uptake and endosomal escape pathway.

Conclusion

This application note provides a comprehensive protocol for the formulation of lipid nanoparticles and their subsequent functionalization with 6-Bromohexyl 2-hexyldecanoate. By following these steps, researchers can produce well-defined, surface-reactive LNPs suitable for a wide range of targeted drug delivery applications. The provided quantitative parameters and characterization guidelines will aid in the optimization and quality control of the formulation process. The terminal bromide introduced by 6-Bromohexyl 2-hexyldecanoate opens up possibilities for creating next-generation, precisely targeted LNP-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Peptide-Functionalized Lipid Nanoparticles for Targeted Systemic mRNA Delivery to the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 11. Visualizing lipid-formulated siRNA release from endosomes and target gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biomol.com [biomol.com]

- 14. precigenome.com [precigenome.com]

- 15. researchgate.net [researchgate.net]

Application of 6-Bromohexyl 2-hexyldecanoate in siRNA LNP Formulation: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Role of 6-Bromohexyl 2-hexyldecanoate as a Lipid Synthon

6-Bromohexyl 2-hexyldecanoate is not typically a direct component of the final LNP formulation. Instead, it serves as a crucial intermediate in the synthesis of custom ionizable lipids. The terminal bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for the attachment of various amine headgroups. This modularity enables the creation of diverse libraries of ionizable lipids with fine-tuned properties for specific applications.

A prominent example is its role in the synthesis of ALC-0315, a well-known ionizable lipid.[4] In this synthesis, two molecules of 6-Bromohexyl 2-hexyldecanoate are reacted with an amine-containing molecule (like (4-hydroxybutyl)azanediyl) to form the final ionizable lipid.[4] This process underscores the importance of such synthons in developing the proprietary ionizable lipids that are central to the success of siRNA and mRNA therapeutics.[5][6]

Below is a conceptual diagram illustrating the synthesis of an ionizable lipid using 6-Bromohexyl 2-hexyldecanoate as a precursor.

Figure 1: Synthesis of an ionizable lipid.

Application in siRNA LNP Formulation

Once synthesized, the ionizable lipid derived from 6-Bromohexyl 2-hexyldecanoate becomes the most critical component of the LNP formulation. These lipids are designed to have a pKa in the range of 6.0-6.7, which is key to their function.[7]

Mechanism of Action:

-

Encapsulation: At an acidic pH (e.g., pH 4.0), the amine headgroup of the ionizable lipid is protonated, resulting in a positive charge. This allows for electrostatic interaction with the negatively charged siRNA backbone, leading to efficient encapsulation within the LNP core during formulation.[7][8]

-

Circulation: At physiological pH (7.4) in the bloodstream, the ionizable lipid is nearly neutral. This "stealth" characteristic minimizes non-specific interactions with blood components and reduces toxicity compared to permanently cationic lipids.[7]

-

Cellular Uptake and Endosomal Escape: After reaching target cells, LNPs are typically taken up via endocytosis. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid again, which is thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane and facilitating the release of the siRNA payload into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[7][9]

Experimental Protocols

Protocol for siRNA-LNP Formulation using Microfluidics

This protocol describes a standard method for producing siRNA-LNPs using a microfluidic mixing device, which ensures rapid and reproducible self-assembly of the nanoparticles.[10][11]

Materials:

-

Ionizable Lipid (derived from 6-Bromohexyl 2-hexyldecanoate)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

siRNA (targeting gene of interest)

-

Ethanol (B145695) (ACS grade)

-

Citrate (B86180) Buffer (50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Microfluidic mixing system (e.g., NanoAssemblr)

-

Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-DMG.[12]

-

The total lipid concentration in ethanol can range from 10-25 mg/mL.

-

-

Preparation of siRNA Solution:

-

Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL). The acidic buffer is crucial for protonating the ionizable lipid upon mixing.[7]

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

-

Pump the two solutions through the microfluidic cartridge at a specified flow rate ratio, typically 3:1 (aqueous:organic).[7]

-

The rapid mixing within the microchannels induces the self-assembly of lipids and siRNA into LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension contains ethanol, which must be removed.

-

Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10K MWCO dialysis cassette to remove ethanol and unencapsulated siRNA.[12]

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C. For long-term storage, -20°C or -80°C may be appropriate, but stability should be validated.

-

Figure 2: LNP formulation workflow.

Protocol for LNP Characterization

1. Particle Size and Zeta Potential:

-

Dilute an aliquot of the LNP suspension in PBS (pH 7.4).

-

Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[12]

2. Encapsulation Efficiency (EE%):

-

Use a Quant-iT RiboGreen assay or a similar fluorescence-based kit.

-

Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

-

The EE% is calculated as: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100.[10][12]

3. In Vitro Gene Silencing:

-

Plate target cells (e.g., HeLa cells expressing a reporter gene like GFP or a target endogenous gene) in a 24-well plate.

-

After 24 hours, treat the cells with varying concentrations of the siRNA-LNP formulation.

-

Incubate for 48-72 hours.

-

Assess target gene knockdown by measuring mRNA levels (via RT-qPCR) or protein levels (via Western Blot or flow cytometry).[10]

Data Presentation

The following table summarizes typical physicochemical properties and biological activity for a well-formulated siRNA-LNP system.

| Parameter | Typical Value | Method of Analysis | Reference |

| Physicochemical Properties | |||

| Z-Average Diameter (nm) | 80 - 150 nm | Dynamic Light Scattering (DLS) | [11][12] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [6][11] |

| Zeta Potential (mV) | -15 to +5 mV (at pH 7.4) | Dynamic Light Scattering (DLS) | [6][12] |

| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [10][12][13] |

| Biological Activity | |||

| In Vitro IC50 | 1 - 50 nM | RT-qPCR / Flow Cytometry | [10] |

| In Vivo ED50 (liver) | 0.01 - 1 mg/kg | RT-qPCR (from tissue) | [14][15] |

siRNA Mechanism of Action Pathway

The encapsulated siRNA, once released into the cytoplasm, engages the cell's natural RNA interference machinery to silence the target gene.

Figure 3: siRNA-mediated gene silencing pathway.

Conclusion

6-Bromohexyl 2-hexyldecanoate is a valuable lipid synthon that enables the construction of novel ionizable lipids essential for the clinical success of siRNA therapeutics. By following structured formulation and characterization protocols, researchers can develop potent LNP-siRNA systems capable of robust and specific gene silencing. The modularity offered by synthons like 6-Bromohexyl 2-hexyldecanoate will continue to drive the innovation of next-generation delivery vehicles for a wide range of genetic medicines.

References

- 1. 6-bromohexyl 2-hexyldecanoate, 2644752-91-8 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Ionizable Lipids for Delivery of Nucleic Acids (mRNA, DNA, siRNA) - Ramot [ramot.org]

- 6. Novel synthesized ionizable lipid for LNP-mediated P2X7siRNA to inhibit migration and induce apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ozbiosciences.com [ozbiosciences.com]

- 9. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. LNP formulation and characterization [bio-protocol.org]

- 13. PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH [unige.iris.cineca.it]

- 14. Rational design of cationic lipids for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. liposomes.ca [liposomes.ca]

Application Notes and Protocols for the Synthesis of Ionizable Lipids with Bromohexyl Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their pH-dependent charge allows for efficient encapsulation of the nucleic acid cargo at a low pH and facilitates its release into the cytoplasm of target cells following endocytosis. The linker region of these lipids plays a pivotal role in their overall function and biodegradability. This document provides a detailed experimental procedure for the synthesis of an ionizable lipid featuring a bromohexyl linker, which can serve as a versatile building block for creating a library of ionizable lipids for various therapeutic applications. The protocol is based on a two-step synthesis of a lipid structurally similar to ALC-0315, a key component in an FDA-approved mRNA vaccine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the ionizable lipid.

Table 1: Synthesis of 6-bromohexyl-2-hexyldecanoate (Intermediate)

| Parameter | Value | Reference |

| Reactants | 2-hexyldecanoic acid, 1,6-dibromohexane (B150918) (4-fold excess), Potassium Carbonate (K₂CO₃) | [1][2] |

| Solvent | Dimethylformamide (DMF) | [1][2] |

| Reaction Time | 72 hours | [2] |

| Temperature | Room Temperature | [1][2] |

| Purification | Silica (B1680970) Gel Chromatography | [1][2] |

| Yield | 85% | [1][2][3] |

| Appearance | Colorless transparent liquid | [3] |

Table 2: Synthesis of the Final Ionizable Lipid

| Parameter | Value | Reference |

| Reactants | 6-bromohexyl-2-hexyldecanoate, 4-aminobutanol, Potassium Carbonate (K₂CO₃) | [1][2] |

| Solvent | Dimethylformamide (DMF) | [2][3] |

| Reaction Time | 72 hours | [2] |

| Temperature | Room Temperature | [1][2] |

| Purification | Silica Gel Chromatography | [1][2] |

| Yield | 62% - 80% | [1][2] |

| Purity | High (Confirmed by HPLC) | [2] |

| Characterization | ¹H-NMR, Mass Spectrometry | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of the ionizable lipid.

Protocol 1: Synthesis of 6-bromohexyl-2-hexyldecanoate (Intermediate)

Materials:

-

2-hexyldecanoic acid

-

1,6-dibromohexane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-hexyldecanoic acid in anhydrous DMF.

-

Add a four-fold molar excess of 1,6-dibromohexane to the solution.

-

Add anhydrous potassium carbonate (K₂CO₃) to the reaction mixture.

-

Stir the mixture at room temperature for 72 hours.[2]

-

After 72 hours, monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography to isolate the 6-bromohexyl-2-hexyldecanoate.[1][2]

-

The excess 1,6-dibromohexane can be recovered during chromatography.[1][3]

-

The structure of the purified product should be confirmed by ¹H-NMR spectroscopy.

Protocol 2: Synthesis of the Final Ionizable Lipid

Materials:

-

6-bromohexyl-2-hexyldecanoate (from Protocol 1)

-

4-aminobutanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, triethylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a 50-mL round-bottom flask, combine 3 g (7.15 mmol) of 6-bromohexyl-2-hexyldecanoate, 0.286 g (3.21 mmol) of 4-aminobutanol, and 1 g of K₂CO₃ in 20 mL of dry DMF.[3]

-

Stir the reaction mixture at room temperature for 72 hours.[2][3]

-

Monitor the reaction by TLC. The reaction will yield a mixture of the desired dialkylated product and a monoalkylation byproduct.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the DMF under reduced pressure.

-

The crude residue is then purified by silica gel column chromatography. A solvent system such as chloroform-methanol-triethylamine (e.g., 95:5:0.1 v/v/v) can be used for elution.[2]

-